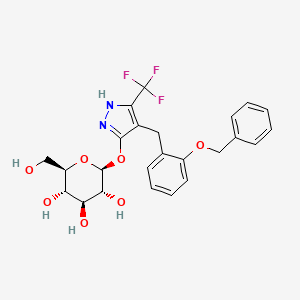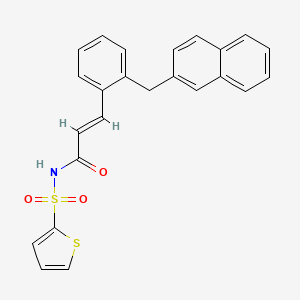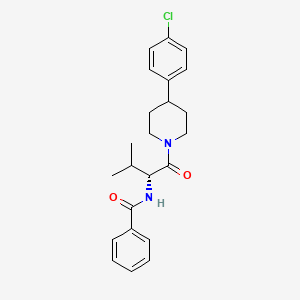![molecular formula C18H13BrN2O4 B10780112 2-[4-bromo-2-(1-phenylpyrazole-4-carbonyl)phenoxy]acetic Acid CAS No. 870809-73-7](/img/structure/B10780112.png)
2-[4-bromo-2-(1-phenylpyrazole-4-carbonyl)phenoxy]acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of CHEMBL217053 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the phenylpyrazole core: This step involves the reaction of phenylhydrazine with an appropriate diketone to form the pyrazole ring.
Bromination: The introduction of a bromine atom at the desired position on the phenyl ring.
Coupling reaction: The brominated phenylpyrazole is then coupled with a phenoxyacetic acid derivative under specific conditions to form the final compound.
Industrial production methods for CHEMBL217053 would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
CHEMBL217053 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
CHEMBL217053 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biological pathways.
Industry: CHEMBL217053 is used in the development of new materials and as a standard in quality control processes
Mechanism of Action
The mechanism of action of CHEMBL217053 involves its interaction with specific molecular targets. It binds to certain proteins or enzymes, modulating their activity and thereby affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific context of its use in research or therapeutic applications .
Comparison with Similar Compounds
CHEMBL217053 can be compared with other similar compounds in terms of its structure and bioactivity. Some similar compounds include:
CHEMBL217054: Another phenylpyrazole derivative with similar bioactivity.
CHEMBL217055: A compound with a different substitution pattern on the phenyl ring but similar core structure.
CHEMBL217056: A molecule with a similar functional group arrangement but different overall structure.
The uniqueness of CHEMBL217053 lies in its specific substitution pattern and the presence of the phenoxyacetic acid moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
870809-73-7 |
|---|---|
Molecular Formula |
C18H13BrN2O4 |
Molecular Weight |
401.2 g/mol |
IUPAC Name |
2-[4-bromo-2-(1-phenylpyrazole-4-carbonyl)phenoxy]acetic acid |
InChI |
InChI=1S/C18H13BrN2O4/c19-13-6-7-16(25-11-17(22)23)15(8-13)18(24)12-9-20-21(10-12)14-4-2-1-3-5-14/h1-10H,11H2,(H,22,23) |
InChI Key |
DMFOOUGJUFPBOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=C(C=CC(=C3)Br)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[5-methoxy-2-[(3-methoxyphenyl)methoxy]phenyl]propyl]propanamide](/img/structure/B10780042.png)
![3-[1-(4-Chlorobenzoyl)-5-methoxy-3-methylindol-2-yl]propanoic acid](/img/structure/B10780048.png)

![1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B10780067.png)

![3-[2-[Butyl(Phenethyl)Amino]Ethyl]Phenol](/img/structure/B10780075.png)

![N-[2-methyl-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B10780083.png)
![N-[4-[[3-[2-hydroxy-6-(3-hydroxyphenyl)naphthalen-1-yl]phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B10780085.png)
![4-methoxy-N,2,6-trimethyl-N-[2-[2-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxoethoxy]ethyl]benzenesulfonamide](/img/structure/B10780090.png)
![N-[1-[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]indol-6-yl]-N-methylacetamide](/img/structure/B10780097.png)
![1-ethyl-2-[(1E,3E,5E)-5-[1-ethyl-3-methyl-3-[4-oxo-4-[2-[4-[[[4-oxo-4-[[1-[4-[(2-phenylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl]amino]butanoyl]amino]methyl]triazol-1-yl]ethylamino]butyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B10780103.png)
![1-{[4-({4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]phenyl}methyl)phenyl]methyl}-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B10780105.png)
![2-(1-((2-(2-ethyl-1H-benzo[d]imidazol-1-yl)-9-methyl-6-morpholino-9H-purin-8-yl)methyl)piperidin-4-yl)propan-2-ol](/img/structure/B10780110.png)
